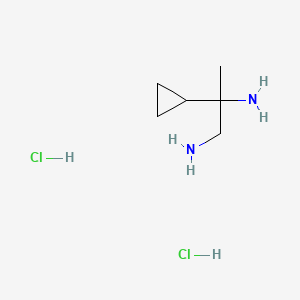
2-Cyclopropylpropane-1,2-diamine dihydrochloride
Vue d'ensemble
Description
2-Cyclopropylpropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a powder in physical form . The CAS number for this compound is 1311314-35-8 .
Synthesis Analysis
The synthesis of similar compounds like piperazine derivatives involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 2-Cyclopropylpropane-1,2-diamine dihydrochloride is 187.11 . The InChI key for this compound is not available .Physical And Chemical Properties Analysis
The compound is a powder in physical form . The boiling point of the compound is not available .Applications De Recherche Scientifique
Alkene Synthesis and Functionalization
- Cyclopropyl-containing compounds, such as cyclopropyl malonoyl peroxide, have been used for the dihydroxylation of alkenes, leading to the synthesis of corresponding diols with high syn selectivity. This demonstrates the potential of cyclopropyl derivatives in facilitating stereocontrolled synthesis reactions (Griffith et al., 2010).
Catalysis and Enantioselective Reactions
- Cyclopropenimines have catalyzed Mannich reactions with high levels of enantio- and diastereoselectivity, suggesting the utility of cyclopropyl and related diamines in asymmetric synthesis and catalysis (Bandar & Lambert, 2013).
Synthesis of Cyclopropylamines
- Research on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes reveals the importance of cyclopropylamines in pharmaceuticals and agrochemicals, highlighting the relevance of cyclopropyl derivatives in drug synthesis (West et al., 2019).
Cross-Coupling Reactions
- The use of 1,2-diamines as effective ligands in metal-catalyzed cross-couplings of alkyl electrophiles showcases the potential application of cyclopropyl-containing diamines in facilitating novel cross-coupling reactions (Saito & Fu, 2007).
Metal-Catalyzed Diamination
- The 1,2-diamine motif, found in many biologically active compounds and pharmaceutical agents, is a target for synthetic chemistry, including metal-catalyzed diamination reactions. This underscores the value of cyclopropyl-containing diamines in the synthesis of complex, biologically relevant molecules (Cardona & Goti, 2009).
Safety And Hazards
The compound is associated with several safety precautions. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Contact during pregnancy or nursing should be avoided. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
2-cyclopropylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(8,4-7)5-2-3-5;;/h5H,2-4,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVXBELEXSFMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropane-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



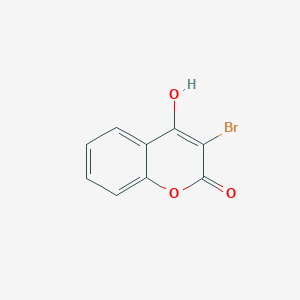


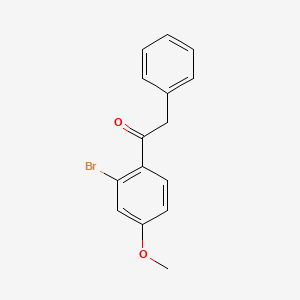
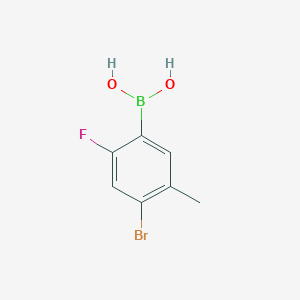
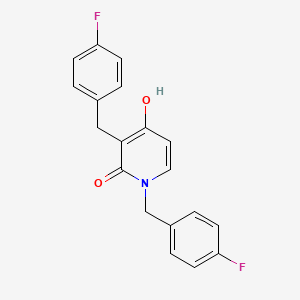
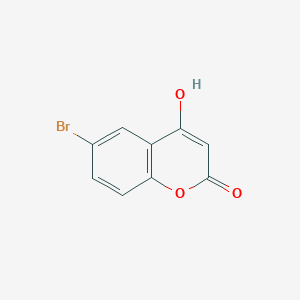
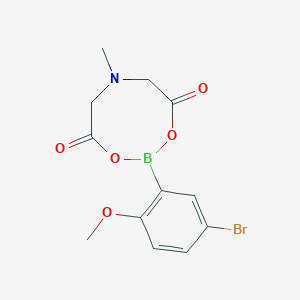
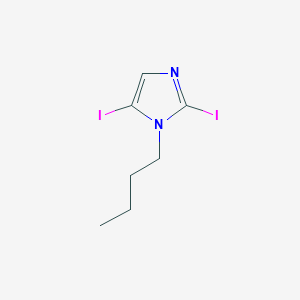
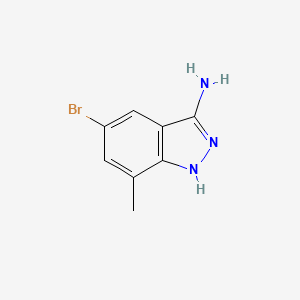
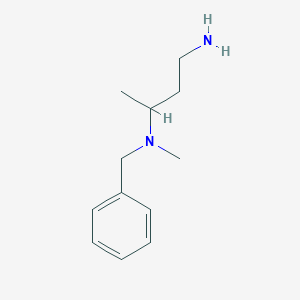
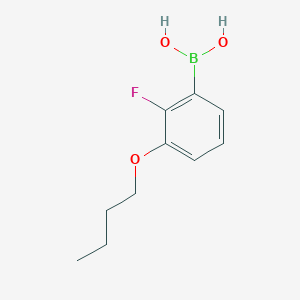
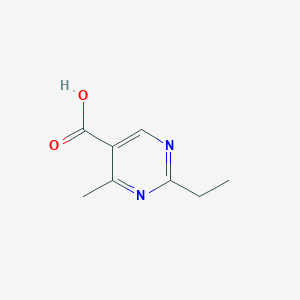
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)